Home > Products > Screening Compounds P18214 > N-methyl-2-({4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}amino)ethanesulfonamide
N-methyl-2-({4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}amino)ethanesulfonamide -

N-methyl-2-({4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}amino)ethanesulfonamide

Catalog Number: EVT-4384192
CAS Number:
Molecular Formula: C17H20N6O2S
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R,Z)-2-amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide

Compound Description: This compound is a novel anti-cancer agent. Research highlights its potential use in combination therapies alongside other anti-cancer agents or radiation therapy. [, ]

Relevance: This compound shares a key structural feature with N-methyl-2-({4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}amino)ethanesulfonamide: the presence of a 1-methyl-1H-pyrazol-4-yl group. This shared moiety suggests potential similarities in their binding affinities and interactions with biological targets. Further investigation into the structure-activity relationship of these compounds could provide insights into their respective anticancer activities. [, ]

(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

Compound Description: This compound is characterized by its crystal structure, which has been determined using X-ray diffraction analysis. The crystallographic data provides valuable information about the compound's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. []

Relevance: Both this compound and N-methyl-2-({4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}amino)ethanesulfonamide belong to a class of compounds containing both a pyrazole ring and a pyrimidine ring within their structures. The presence of these heterocyclic rings suggests that they may share similar chemical properties and biological activities. Studying the structure-activity relationship of these compounds could reveal valuable insights into their respective pharmacological profiles. []

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

Compound Description: This compound features a complex structure with multiple aromatic rings, including phenyl, triazolyl, thiazolyl, pyrazoyl, tolyl, and fluorophenyl rings. These rings exhibit specific spatial arrangements, as indicated by their dihedral angles. []

Relevance: The title compound N-methyl-2-({4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}amino)ethanesulfonamide and this compound share the 4,5-dihydro-1H-pyrazole structural motif. Comparing their structures can provide insights into the impact of substituent variations on their respective properties and activities. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor with promising antitumor activity. It has demonstrated enhanced efficacy in combination with the EGFR inhibitor osimertinib in preclinical models of non-small cell lung cancer (NSCLC). []

Relevance: AZD4205 and N-methyl-2-({4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}amino)ethanesulfonamide share a significant structural resemblance in their core structure. Both compounds contain a pyrimidine ring linked to a substituted pyrazole ring through an amino group. This structural similarity suggests that N-methyl-2-({4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}amino)ethanesulfonamide may also exhibit inhibitory activity against JAK1 or related kinases. Further investigations are warranted to explore this possibility and assess its potential therapeutic implications. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

Compound Description: PF-06747775 is an irreversible pyrrolopyrimidine inhibitor specifically designed to target oncogenic EGFR mutants, including the T790M gatekeeper mutation commonly associated with resistance to first-generation EGFR inhibitors. This compound displays potent activity against various EGFR mutants, exhibiting selectivity over wild-type EGFR. []

Relevance: PF-06747775 and N-methyl-2-({4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}amino)ethanesulfonamide share a common structural motif: a 3-methoxy-1-methyl-1H-pyrazol-4-yl group attached to a larger heterocyclic scaffold. This shared moiety highlights a potential for overlapping binding interactions with target proteins. Understanding the structure-activity relationship within this chemical series could aid in optimizing the potency and selectivity of both compounds against their respective targets. []

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

Compound Description: Nilotinib is a tyrosine kinase inhibitor used for treating chronic myelogenous leukemia. The provided text discusses its formulation to improve its solubility and bioavailability, which are crucial for its therapeutic efficacy. [, ]

Relevance: Both this compound and N-methyl-2-({4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}amino)ethanesulfonamide belong to the pyrimidine class of compounds. This classification is based on their core molecular structure, which features a pyrimidine ring. Studying the structure-activity relationship within this chemical class can offer insights into the properties and activities associated with this specific scaffold. [, ]

5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non7-yl-methyl]-3-thiophenecarboxylic acid

Compound Description: This compound represents a drug candidate undergoing development. Its metabolic pathways are being investigated using microbial biotransformation techniques with actinomycetes. This research aims to identify strains capable of producing specific metabolites relevant to mammalian systems, aiding in preclinical drug metabolism and pharmacokinetic studies. []

Relevance: While the specific structural similarities between this compound and N-methyl-2-({4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}amino)ethanesulfonamide are not extensively discussed in the provided text, they both fall under the broader category of drug-like molecules. Their inclusion in this research highlights the significance of understanding the metabolic fate of such compounds during drug development. []

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

Compound Description: Dasatinib, marketed under the brand name Sprycel, is a tyrosine kinase inhibitor primarily used to treat chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Like the previous compound, this molecule is also being studied for its metabolite generation through microbial biotransformations using actinomycetes. []

Relevance: Similar to the previous compound, while explicit structural parallels with N-methyl-2-({4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}amino)ethanesulfonamide are not detailed, both are categorized as drug-like molecules. Their inclusion underscores the importance of comprehending the metabolic transformations of such compounds during drug development. []

4-Bromo-N'-{(E)-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]methylidene}benzene-1-sulfonohydrazide (ZINC08825480)

Compound Description: Identified through virtual screening and molecular docking studies, ZINC08825480 emerged as a potential inhibitor of the coronavirus 3CL-like protease enzyme. This enzyme is crucial for viral replication, making it a target for antiviral drug discovery. []

Relevance: Both ZINC08825480 and N-methyl-2-({4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}amino)ethanesulfonamide share the 1H-pyrazole structural motif. This commonality suggests they might exhibit comparable binding modes or interact with similar target proteins. Examining the structure-activity relationship within this class of compounds could guide the development of more potent and selective inhibitors. []

N-[[2-[[(3S)-3-methyl-1-piperidyl]methyl]phenyl]methyl]-6-oxo-1-(p-tolyl)-4,5-dihydro-1,2,4-triazine-3-carboxamide (ZINC72009942)

Compound Description: Like ZINC08825480, ZINC72009942 was identified through computational methods, particularly virtual screening and molecular docking, as a potential inhibitor of the coronavirus 3CL-like protease enzyme, signifying its potential as an antiviral agent. []

Properties

Product Name

N-methyl-2-({4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}amino)ethanesulfonamide

IUPAC Name

N-methyl-2-[[4-[1-(2-methylphenyl)pyrazol-4-yl]pyrimidin-2-yl]amino]ethanesulfonamide

Molecular Formula

C17H20N6O2S

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C17H20N6O2S/c1-13-5-3-4-6-16(13)23-12-14(11-21-23)15-7-8-19-17(22-15)20-9-10-26(24,25)18-2/h3-8,11-12,18H,9-10H2,1-2H3,(H,19,20,22)

InChI Key

IJFVZXISYFARST-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NCCS(=O)(=O)NC

Canonical SMILES

CC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NCCS(=O)(=O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.